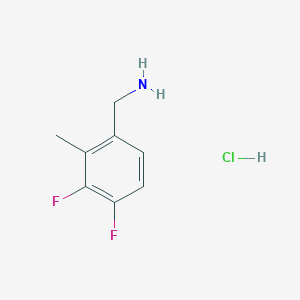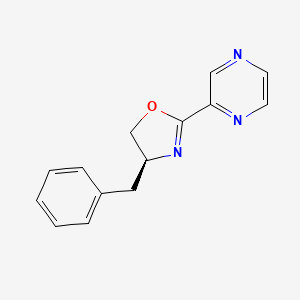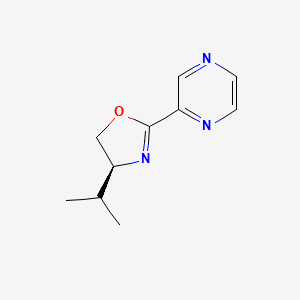![molecular formula C22H32Br2O8S2 B8144150 2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B8144150.png)
2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is a bithiophene derivative with glycol side chains. This compound is notable for its applications in the synthesis of semiconducting oligomers and polymers, particularly in organic field-effect transistors (OFETs) and organic solar cells (OSCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5,5’-positions can be substituted with other functional groups through reactions like Suzuki and Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bithiophenes and extended conjugated systems that are useful in organic electronics .
Scientific Research Applications
2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is extensively used in scientific research, particularly in the fields of:
Organic Electronics: It is a key building block for the synthesis of semiconducting polymers used in OFETs and OSCs.
Material Science: The compound’s ability to form conjugated systems makes it valuable in the development of new materials with unique electronic properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and bioelectronics.
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects involves the extension of conjugation through the bithiophene backbone. The glycol side chains enhance solubility and promote intramolecular interactions, leading to increased coplanarity and effective conjugation length. This results in efficient charge transport in the film state, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A simpler bithiophene derivative without glycol side chains, used in similar applications but with different solubility and electronic properties.
3,3’-Dibromo-2,2’-bithiophene: An isomer with bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2,2’-Bithiophene, 5,5’-dibromo-3,3’-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- lies in its glycol side chains, which enhance its solubility and promote specific intramolecular interactions. These features make it particularly suitable for applications requiring high solubility and efficient charge transport .
Properties
IUPAC Name |
5-bromo-2-[5-bromo-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophen-2-yl]-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Br2O8S2/c1-25-3-5-27-7-9-29-11-13-31-17-15-19(23)33-21(17)22-18(16-20(24)34-22)32-14-12-30-10-8-28-6-4-26-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIENKQSLQOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)OCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Br2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
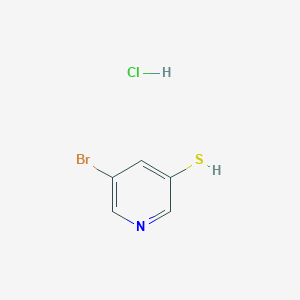
![4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline](/img/structure/B8144082.png)
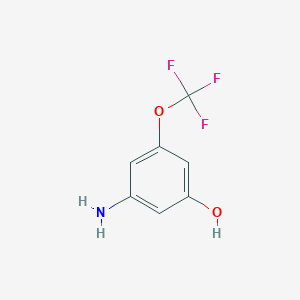
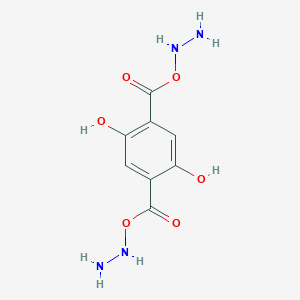
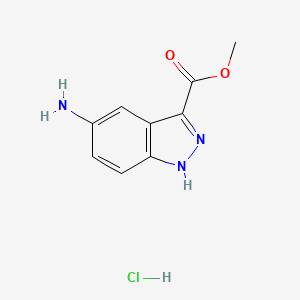
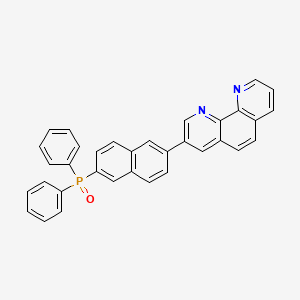
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8144141.png)
![9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8144154.png)
